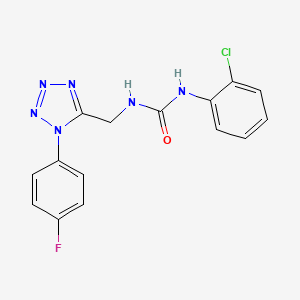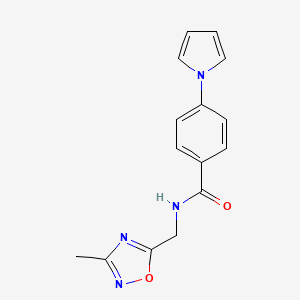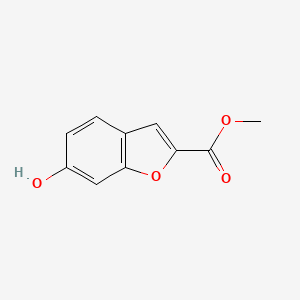
Methyl 6-hydroxybenzofuran-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 6-hydroxybenzofuran-2-carboxylate involves three steps: the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate . This process is safe, cost-effective, environmentally benign, and scalable .Molecular Structure Analysis
The molecular formula of Methyl 6-hydroxybenzofuran-2-carboxylate is C10H8O4. The molecular weight is 192.17 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Methyl 6-hydroxybenzofuran-2-carboxylate include the reaction of 2-hydroxy-4-methoxybenzofuran with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate .Physical And Chemical Properties Analysis
The molecular formula of Methyl 6-hydroxybenzofuran-2-carboxylate is C10H8O4. The molecular weight is 192.17 .Scientific Research Applications
-
Anti-tumor Activity
- Field : Medical and Pharmaceutical Research
- Application : Benzofuran compounds have shown strong anti-tumor activities . Some derivatives of benzofurans, particularly halogeno-derivatives, are selectively toxic towards human leukemia cells .
- Method : The specific methods of application or experimental procedures would depend on the specific derivative and the type of tumor being targeted. Typically, these compounds would be administered in a controlled dosage and their effects on tumor growth would be monitored .
- Results : The results have shown that some benzofuran derivatives can effectively inhibit the growth of tumor cells .
-
Antibacterial Activity
- Field : Medical and Pharmaceutical Research
- Application : Benzofuran compounds have demonstrated strong antibacterial activities .
- Method : These compounds can be used in the development of new antibacterial drugs. The specific methods of application would depend on the specific derivative and the type of bacteria being targeted .
- Results : Studies have shown that benzofuran derivatives can effectively inhibit the growth of certain types of bacteria .
-
Anti-oxidative Activity
- Field : Medical and Pharmaceutical Research
- Application : Benzofuran compounds have shown strong anti-oxidative activities .
- Method : These compounds can be used in the development of new antioxidant drugs. The specific methods of application would depend on the specific derivative .
- Results : Studies have shown that benzofuran derivatives can effectively neutralize harmful free radicals in the body .
-
Anti-viral Activity
- Field : Medical and Pharmaceutical Research
- Application : Benzofuran compounds have demonstrated strong anti-viral activities .
- Method : These compounds can be used in the development of new antiviral drugs. The specific methods of application would depend on the specific derivative and the type of virus being targeted .
- Results : Studies have shown that benzofuran derivatives can effectively inhibit the replication of certain types of viruses .
-
Antimicrobial Activity
- Field : Medical and Pharmaceutical Research
- Application : Benzofuran compounds have shown strong antimicrobial activities . They have been used as a scaffold for designing antimicrobial agents that are active toward different clinically approved targets .
- Method : The specific methods of application or experimental procedures would depend on the specific derivative and the type of microbe being targeted .
- Results : Studies have shown that benzofuran derivatives can effectively inhibit the growth of certain types of microbes .
-
Anti-Hepatitis C Virus Activity
- Field : Medical and Pharmaceutical Research
- Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Method : The specific methods of application or experimental procedures would depend on the specific derivative .
- Results : Studies have shown that this novel macrocyclic benzofuran compound can effectively inhibit the replication of the hepatitis C virus .
-
Antifungal Activity
- Field : Medical and Pharmaceutical Research
- Application : Benzofuran compounds have shown strong antifungal activities . They have been used as a scaffold for designing antifungal agents that are active toward different clinically approved targets .
- Method : The specific methods of application or experimental procedures would depend on the specific derivative and the type of fungus being targeted .
- Results : Studies have shown that benzofuran derivatives can effectively inhibit the growth of certain types of fungi .
-
Anti-inflammatory Activity
- Field : Medical and Pharmaceutical Research
- Application : Some benzofuran derivatives have shown anti-inflammatory activities . They have been used in the development of new anti-inflammatory drugs .
- Method : The specific methods of application or experimental procedures would depend on the specific derivative .
- Results : Studies have shown that some benzofuran derivatives can effectively reduce inflammation .
Safety And Hazards
properties
IUPAC Name |
methyl 6-hydroxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFLVOPCTQNVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxybenzofuran-2-carboxylate | |
CAS RN |
182747-75-7 | |
| Record name | methyl 6-hydroxy-1-benzofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)
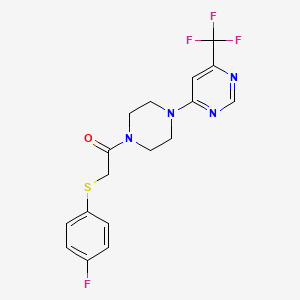
![Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate](/img/structure/B2406059.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2406060.png)
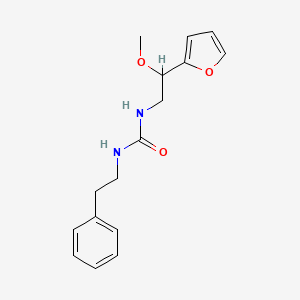
![3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2406065.png)
![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)
![3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2406069.png)
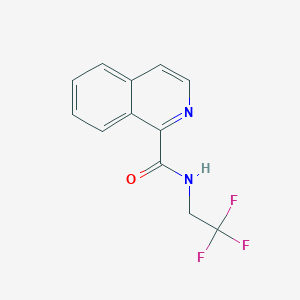
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-[(4-chlorophenyl)sulfonyl]propanamide](/img/structure/B2406072.png)
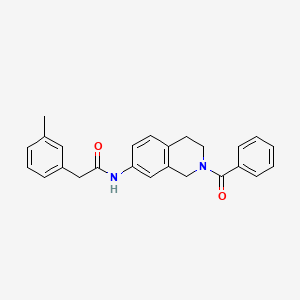
![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)
